1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA
Overview
Description
1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA involves multiple steps, starting with the preparation of the benzoxazole and benzofuran moieties. Common synthetic routes include the use of 2-aminophenol and aldehydes or ketones under specific reaction conditions . Industrial production methods often employ catalysts such as FeCl3 for aerobic oxidation reactions . The reaction conditions typically involve high temperatures and specific solvents to achieve optimal yields.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Catalyzed by agents like FeCl3, leading to the formation of oxidized derivatives.
Reduction: Involves reducing agents such as NaBH4, resulting in the reduction of specific functional groups.
Substitution: Common reagents include halogens and nucleophiles, leading to the substitution of specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions typically yield oxidized benzoxazole derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activities, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific biological activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis, while its anticancer activity is linked to the induction of apoptosis in cancer cells . The exact molecular targets and pathways vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Compared to other benzoxazole derivatives, 1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA stands out due to its unique combination of benzoxazole and benzofuran moieties. Similar compounds include:
Benzoxazole derivatives: Known for their wide range of biological activities.
Benzofuran derivatives: Recognized for their potential in medicinal chemistry.
This compound’s uniqueness lies in its dual functionality, combining the properties of both benzoxazole and benzofuran derivatives, making it a valuable candidate for various scientific research applications.
Properties
IUPAC Name |
N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O3S/c1-13-17(24-27-19-12-15(26)10-11-21(19)32-24)7-5-8-18(13)28-25(33)29-23(30)22-14(2)16-6-3-4-9-20(16)31-22/h3-12H,1-2H3,(H2,28,29,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACCTRKOFRNMMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=C(C3=CC=CC=C3O2)C)C4=NC5=C(O4)C=CC(=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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